Cas no 2229155-28-4 (tert-butyl 2-1-(aminooxy)ethyl-5,5-dimethylpiperidine-1-carboxylate)

tert-butyl 2-1-(aminooxy)ethyl-5,5-dimethylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 2-1-(aminooxy)ethyl-5,5-dimethylpiperidine-1-carboxylate
- 2229155-28-4
- tert-butyl 2-[1-(aminooxy)ethyl]-5,5-dimethylpiperidine-1-carboxylate
- EN300-1893203
-
- インチ: 1S/C14H28N2O3/c1-10(19-15)11-7-8-14(5,6)9-16(11)12(17)18-13(2,3)4/h10-11H,7-9,15H2,1-6H3
- InChIKey: OXBSJFZTBVKLOS-UHFFFAOYSA-N
- SMILES: O(C(C)C1CCC(C)(C)CN1C(=O)OC(C)(C)C)N
計算された属性
- 精确分子量: 272.20999276g/mol
- 同位素质量: 272.20999276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 323
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 64.8Ų
tert-butyl 2-1-(aminooxy)ethyl-5,5-dimethylpiperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1893203-0.1g |
tert-butyl 2-[1-(aminooxy)ethyl]-5,5-dimethylpiperidine-1-carboxylate |
2229155-28-4 | 0.1g |
$1508.0 | 2023-09-18 | ||
Enamine | EN300-1893203-0.5g |
tert-butyl 2-[1-(aminooxy)ethyl]-5,5-dimethylpiperidine-1-carboxylate |
2229155-28-4 | 0.5g |
$1646.0 | 2023-09-18 | ||
Enamine | EN300-1893203-1g |
tert-butyl 2-[1-(aminooxy)ethyl]-5,5-dimethylpiperidine-1-carboxylate |
2229155-28-4 | 1g |
$1714.0 | 2023-09-18 | ||
Enamine | EN300-1893203-0.25g |
tert-butyl 2-[1-(aminooxy)ethyl]-5,5-dimethylpiperidine-1-carboxylate |
2229155-28-4 | 0.25g |
$1577.0 | 2023-09-18 | ||
Enamine | EN300-1893203-1.0g |
tert-butyl 2-[1-(aminooxy)ethyl]-5,5-dimethylpiperidine-1-carboxylate |
2229155-28-4 | 1g |
$1714.0 | 2023-06-01 | ||
Enamine | EN300-1893203-5g |
tert-butyl 2-[1-(aminooxy)ethyl]-5,5-dimethylpiperidine-1-carboxylate |
2229155-28-4 | 5g |
$4972.0 | 2023-09-18 | ||
Enamine | EN300-1893203-0.05g |
tert-butyl 2-[1-(aminooxy)ethyl]-5,5-dimethylpiperidine-1-carboxylate |
2229155-28-4 | 0.05g |
$1440.0 | 2023-09-18 | ||
Enamine | EN300-1893203-5.0g |
tert-butyl 2-[1-(aminooxy)ethyl]-5,5-dimethylpiperidine-1-carboxylate |
2229155-28-4 | 5g |
$4972.0 | 2023-06-01 | ||
Enamine | EN300-1893203-10.0g |
tert-butyl 2-[1-(aminooxy)ethyl]-5,5-dimethylpiperidine-1-carboxylate |
2229155-28-4 | 10g |
$7373.0 | 2023-06-01 | ||
Enamine | EN300-1893203-2.5g |
tert-butyl 2-[1-(aminooxy)ethyl]-5,5-dimethylpiperidine-1-carboxylate |
2229155-28-4 | 2.5g |
$3362.0 | 2023-09-18 |
tert-butyl 2-1-(aminooxy)ethyl-5,5-dimethylpiperidine-1-carboxylate 関連文献
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
tert-butyl 2-1-(aminooxy)ethyl-5,5-dimethylpiperidine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 2-1-(aminooxy)ethyl-5,5-dimethylpiperidine-1-carboxylate (CAS No. 2229155-28-4)
Tert-butyl 2-1-(aminooxy)ethyl-5,5-dimethylpiperidine-1-carboxylate, identified by its CAS number 2229155-28-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the class of piperidine derivatives, which are well-known for their diverse biological activities and utility in drug design. The structural features of this molecule, particularly its tert-butyl substituent and the presence of an aminooxy functional group, contribute to its unique chemical properties and potential applications in medicinal chemistry.
The tert-butyl group, a branched alkyl group with the formula -C(CH₃)₃, is commonly employed in organic synthesis to enhance the lipophilicity and metabolic stability of molecules. In the context of Tert-butyl 2-1-(aminooxy)ethyl-5,5-dimethylpiperidine-1-carboxylate, this moiety likely plays a crucial role in modulating the pharmacokinetic behavior of the compound. The 5,5-dimethylpiperidine core is another significant structural element, providing a rigid scaffold that can influence both the electronic and steric properties of the molecule. This scaffold is often found in bioactive compounds due to its ability to interact favorably with biological targets.
The presence of the 1-(aminooxy) functional group is particularly noteworthy, as it introduces both an amine and an oxygen atom into the molecular structure. This dual functionality can serve multiple purposes in drug design. For instance, the amine group can participate in hydrogen bonding interactions with biological targets, while the oxygen atom can act as a hydrogen bond acceptor. Such features are highly valuable in developing molecules with enhanced binding affinity and selectivity. Additionally, the aminooxy group can undergo various chemical transformations, such as oxidation or reduction, which may be exploited in synthetic pathways or in modulating biological activity.
Recent advancements in pharmaceutical research have highlighted the importance of piperidine derivatives in drug development. These compounds have been extensively studied for their potential applications in treating a wide range of diseases, including neurological disorders, cancer, and infectious diseases. The structural motif of Tert-butyl 2-1-(aminooxy)ethyl-5,5-dimethylpiperidine-1-carboxylate aligns well with this trend, as it combines several features that are known to enhance bioactivity.
One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The combination of the tert-butyl, 5,5-dimethylpiperidine, and 1-(aminooxy) groups provides a versatile platform for medicinal chemists to explore novel drug candidates. By modifying or appending additional functional groups to this core structure, researchers can fine-tune the biological properties of the molecule to achieve desired therapeutic effects.
In particular, the tert-butyl group can serve as a handle for further derivatization without significantly altering the core pharmacophore. This allows for rapid optimization of physicochemical properties such as solubility, permeability, and metabolic stability. The 5,5-dimethylpiperidine moiety contributes to the overall rigidity of the molecule, which can be advantageous in ensuring precise interactions with biological targets. Meanwhile, the 1-(aminooxy) group offers multiple points for chemical manipulation, enabling researchers to explore diverse chemical space.
Recent studies have demonstrated that piperidine derivatives with similar structural motifs exhibit promising activities against various disease targets. For example, modifications of piperidine-based compounds have shown efficacy in inhibiting kinases and other enzymes involved in cancer progression. Additionally, these derivatives have been explored for their potential in treating neurological disorders by interacting with neurotransmitter receptors or ion channels.
The specific combination of functional groups in Tert-butyl 2-1-(aminooxy)ethyl-5,5-dimethylpiperidine-1-carboxylate suggests that it may possess unique interactions with biological targets compared to other piperidine derivatives. The tert-butyl group could enhance binding affinity by introducing steric hindrance that optimizes receptor interactions. Meanwhile, the 1-(aminooxy) group could facilitate hydrogen bonding or participate in redox reactions within biological systems.
From a synthetic chemistry perspective, Tert-butyl 2-1-(aminooxy)ethyl-5,5-dimethylpiperidine-1-carboxylate represents an interesting case study for exploring new synthetic pathways and reaction mechanisms. The presence of multiple reactive sites allows for diverse synthetic strategies, including nucleophilic substitution reactions at both the amine and oxygen atoms. Additionally, tert-butyl 2-1-(aminooxy)ethyl-5, which contains protected functionalities, such as ester groups, may serve as intermediates in more complex synthetic sequences.<
Tert-butl 2-<_STRONG>1(<_STRONG>amino)<_STRong>oxy)<_STRong>ethyl- STRong>-<_STRONG>5,<_ STRONG>5-<_STRONG>dime STRong>t
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